Carbamothioic acid, (4-bromophenyl)-, O-(2-benzoyl-4-nitrophenyl) ester
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Overview
Description
Carbamothioic acid, (4-bromophenyl)-, O-(2-benzoyl-4-nitrophenyl) ester is a chemical compound with the molecular formula C20H13BrN2O4S and a molecular weight of 457.2972 . This compound is known for its unique structure, which includes a bromophenyl group and a benzoyl-nitrophenyl ester group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of Carbamothioic acid, (4-bromophenyl)-, O-(2-benzoyl-4-nitrophenyl) ester involves several steps. The synthetic route typically starts with the preparation of the bromophenyl and benzoyl-nitrophenyl intermediates. These intermediates are then reacted under specific conditions to form the final ester compound. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Carbamothioic acid, (4-bromophenyl)-, O-(2-benzoyl-4-nitrophenyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the ester group.
Substitution: The bromophenyl group can undergo substitution reactions, where the bromine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Carbamothioic acid, (4-bromophenyl)-, O-(2-benzoyl-4-nitrophenyl) ester is used in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and its effects on biological systems.
Mechanism of Action
The mechanism of action of Carbamothioic acid, (4-bromophenyl)-, O-(2-benzoyl-4-nitrophenyl) ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Carbamothioic acid, (4-bromophenyl)-, O-(2-benzoyl-4-nitrophenyl) ester can be compared with other similar compounds, such as:
Carbamothioic acid, (4-chlorophenyl)-, O-(2-benzoyl-4-nitrophenyl) ester: Similar structure but with a chlorine atom instead of bromine.
Carbamothioic acid, (4-fluorophenyl)-, O-(2-benzoyl-4-nitrophenyl) ester: Similar structure but with a fluorine atom instead of bromine.
Carbamothioic acid, (4-iodophenyl)-, O-(2-benzoyl-4-nitrophenyl) ester: Similar structure but with an iodine atom instead of bromine. The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interactions compared to other halogen-substituted analogs.
Properties
CAS No. |
111044-15-6 |
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Molecular Formula |
C20H13BrN2O4S |
Molecular Weight |
457.3 g/mol |
IUPAC Name |
[2-(2-benzoyl-4-nitrophenyl)-4-bromophenyl]carbamothioic S-acid |
InChI |
InChI=1S/C20H13BrN2O4S/c21-13-6-9-18(22-20(25)28)16(10-13)15-8-7-14(23(26)27)11-17(15)19(24)12-4-2-1-3-5-12/h1-11H,(H2,22,25,28) |
InChI Key |
WXFIJTHWHCQBEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C3=C(C=CC(=C3)Br)NC(=O)S |
Origin of Product |
United States |
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